molecular formula C8H7F2NO2 B13221081 3-(Aminomethyl)-2,4-difluorobenzoic acid

3-(Aminomethyl)-2,4-difluorobenzoic acid

Cat. No.: B13221081
M. Wt: 187.14 g/mol
InChI Key: XRMJAQVTDFHXTM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,4-difluorobenzoic acid is an organic compound characterized by the presence of an aminomethyl group attached to a difluorobenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,4-difluorobenzoic acid typically involves the introduction of an aminomethyl group to a difluorobenzoic acid precursor. One common method is through the reaction of 2,4-difluorobenzoic acid with formaldehyde and ammonia under acidic conditions. This process can be catalyzed by acids such as hydrochloric acid or sulfuric acid to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions where the reagents are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,4-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-(Aminomethyl)-2,4-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-2,4-difluorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with amino acid residues in proteins, influencing their function. The difluorobenzoic acid core can enhance the compound’s stability and binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzoic acid: Lacks the fluorine atoms, which can affect its reactivity and binding properties.

    2,4-Difluorobenzoic acid: Lacks the aminomethyl group, limiting its ability to form certain interactions.

    3-(Aminomethyl)-4-fluorobenzoic acid: Contains only one fluorine atom, which can alter its chemical and physical properties.

Uniqueness

3-(Aminomethyl)-2,4-difluorobenzoic acid is unique due to the combination of the aminomethyl group and the difluorobenzoic acid core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

3-(aminomethyl)-2,4-difluorobenzoic acid

InChI

InChI=1S/C8H7F2NO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,3,11H2,(H,12,13)

InChI Key

XRMJAQVTDFHXTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)CN)F

Origin of Product

United States

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